1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine
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Overview
Description
1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine is a complex organic compound with a unique structure that combines a pyrrole ring, a piperazine ring, and a nitrobenzoyl group
Mechanism of Action
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption of essential metabolic processes in the bacteria .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway (via Enoyl ACP Reductase inhibition) and the folic acid synthesis pathway (via DHFR inhibition) . The disruption of these pathways leads to impaired cell wall synthesis and DNA replication, respectively, resulting in bacterial growth inhibition .
Result of Action
The compound’s action results in strong antibacterial and antitubercular properties . By inhibiting key enzymes, it disrupts essential metabolic processes, leading to the death of the bacteria .
Preparation Methods
The synthesis of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine typically involves multiple steps. The synthetic route often starts with the preparation of the pyrrole derivative, followed by the formation of the piperazine ring, and finally, the introduction of the nitrobenzoyl group. The reaction conditions may vary, but common reagents include dimethylformamide, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]piperazine: Lacks the nitrobenzoyl group, resulting in different chemical and biological properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Shares the pyrrole and benzoyl groups but differs in the piperazine ring, leading to distinct applications and effects.
Properties
IUPAC Name |
[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-15-3-4-16(2)22(15)14-11-20-9-12-21(13-10-20)19(24)17-5-7-18(8-6-17)23(25)26/h3-8H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWVWQCNLIHDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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